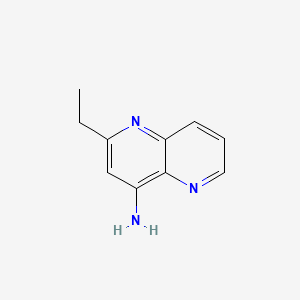

2-Ethyl-1,5-naphthyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

147147-85-1 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.219 |

IUPAC Name |

2-ethyl-1,5-naphthyridin-4-amine |

InChI |

InChI=1S/C10H11N3/c1-2-7-6-8(11)10-9(13-7)4-3-5-12-10/h3-6H,2H2,1H3,(H2,11,13) |

InChI Key |

MWSQHFJCDLNUET-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(C(=C1)N)N=CC=C2 |

Synonyms |

1,5-Naphthyridin-4-amine,2-ethyl-(9CI) |

Origin of Product |

United States |

Iii. Chemical Reactivity and Derivatization of 2 Ethyl 1,5 Naphthyridin 4 Amine

Electrophilic Substitution Reactions on the Naphthyridine Ring

The presence of nitrogen atoms in the 1,5-naphthyridine (B1222797) ring deactivates it towards electrophilic substitution compared to benzene. nih.gov However, the lone pair of electrons on the nitrogen atoms can still engage with electrophiles. nih.gov

The primary amino group at the C-4 position is a key site for electrophilic attack, readily undergoing reactions such as N-alkylation, N-acylation, and N-tosylation. These reactions are fundamental for introducing a wide array of substituents, thereby modifying the compound's properties.

N-Alkylation: Alkylation of the amino group can be achieved using various alkylating agents. For instance, reaction with alkyl halides in the presence of a base leads to the formation of N-alkylated derivatives. nih.govmdpi.com Reductive alkylation is another common method. mdpi.com The degree of alkylation, whether mono- or di-alkylation, can often be controlled by the reaction conditions and the stoichiometry of the reactants. For example, N-alkylation of related fused dihydro- or tetrahydro nih.govnih.govnaphthyridines is frequently performed using iodoethane (B44018) in DMSO. mdpi.com

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. researchgate.net This transformation is significant as N-acetylation of the amino group in similar 2,8-disubstituted-1,5-naphthyridines has been shown to impact biological activity. nih.gov

N-Tosylation: Tosylation of the amino group with tosyl chloride (TsCl) in the presence of a base yields the corresponding N-tosyl derivative. This reaction not only protects the amine but also introduces a good leaving group for subsequent nucleophilic substitution reactions. nih.gov

Table 1: Examples of N-Functionalization Reactions

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-ethyl-1,5-naphthyridin-4-amine |

| N-Acylation | Acid chloride or Anhydride | N-Acyl-2-ethyl-1,5-naphthyridin-4-amine |

| N-Tosylation | Tosyl chloride, Base | N-Tosyl-2-ethyl-1,5-naphthyridin-4-amine |

Halogenation of the 1,5-naphthyridine ring provides valuable intermediates for further chemical transformations, particularly cross-coupling reactions. nih.gov Bromination, for example, can be carried out using bromine in acetic acid. nih.gov The introduction of a halogen atom allows for subsequent functionalization through various metal-catalyzed reactions. nih.gov For instance, halogenated naphthyridines can undergo cobalt-catalyzed cross-couplings with alkyl- and arylmagnesium halides. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone for modifying the 1,5-naphthyridine scaffold, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com

While the primary focus is on 2-ethyl-1,5-naphthyridin-4-amine, it is instructive to consider the reactivity of related 1,5-naphthyridines to understand potential derivatization strategies. In 2,8-disubstituted-1,5-naphthyridines, a regioselective Suzuki coupling has been developed to functionalize the 2-position. nih.govacs.org This often involves the initial conversion of a hydroxyl group at C-2 to a tosylate, which then preferentially reacts with aryl boronic acids. acs.org Subsequently, the 8-position can be functionalized with various amines. nih.govacs.org This sequential functionalization highlights the ability to selectively modify different positions on the naphthyridine core.

The amino group at the C-4 position can itself be the target of nucleophilic substitution reactions, though this is less common than its role as a nucleophile. More frequently, the C-4 position is functionalized through an indirect amination sequence. nih.govresearchgate.net This involves an initial deprotometalation-iodolysis reaction to install an iodine atom at C-4, which then serves as a leaving group for subsequent amination reactions. nih.govresearchgate.net The amino group can also participate in condensation reactions with carbonyl compounds to form imines. evitachem.com

Metalation and Cross-Coupling Reactions for Further Functionalization

Directed metalation and subsequent cross-coupling reactions are powerful tools for the regioselective functionalization of the 1,5-naphthyridine ring. nih.gov The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, allows for selective deprotonation at specific positions on the naphthyridine core. rsc.org The resulting organometallic intermediates can then react with various electrophiles. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds. nih.gov For instance, 2-amino-1,5-naphthyridine derivatives can be synthesized via the palladium-catalyzed amination of the corresponding triflate or tosyl-substituted naphthyridines. nih.gov Similarly, Suzuki and Negishi cross-coupling reactions are employed to form new carbon-carbon bonds, enabling the introduction of aryl and other substituents onto the naphthyridine scaffold. nih.govacs.orgrsc.org Cobalt-catalyzed cross-couplings have also proven effective for the functionalization of halogenated naphthyridines. acs.org

Table 2: Key Cross-Coupling Reactions for Functionalization

| Reaction | Catalyst/Reagents | Bond Formed | Application |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | C-N | Introduction of amino groups |

| Suzuki Coupling | Palladium catalyst, Base | C-C | Arylation and vinylation |

| Negishi Coupling | Palladium catalyst | C-C | Arylation and alkylation |

| Cobalt-Catalyzed Coupling | Cobalt catalyst | C-C | Alkylation and arylation |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.4. Ring Transformations and Rearrangement Reactions 3.5. Stereoselective Modifications and Chiral Derivatization

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Iv. Structural Elucidation and Spectroscopic Characterization Methods

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Regioisomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Ethyl-1,5-naphthyridin-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously confirm the substitution pattern and assign all proton and carbon signals, thereby distinguishing it from other potential isomers (e.g., 4-ethyl-1,5-naphthyridin-2-amine).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the ethyl group protons, the aromatic protons on the naphthyridine core, and the amine protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound is expected to show ten unique signals corresponding to the eight carbons of the naphthyridine ring and the two carbons of the ethyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | — | ~163.0 |

| C3 | ~6.6 (s, 1H) | ~98.0 |

| C4 | — | ~155.0 |

| C4a | — | ~156.0 |

| C6 | ~8.5 (dd, J = 4.2, 1.6 Hz, 1H) | ~150.0 |

| C7 | ~7.5 (dd, J = 8.5, 4.2 Hz, 1H) | ~122.0 |

| C8 | ~8.1 (dd, J = 8.5, 1.6 Hz, 1H) | ~135.0 |

| C8a | — | ~142.0 |

| NH₂ | ~5.5 (br s, 2H) | — |

| -CH₂- | ~2.9 (q, J = 7.6 Hz, 2H) | ~28.0 |

| -CH₃ | ~1.4 (t, J = 7.6 Hz, 3H) | ~13.0 |

| Predicted values are based on standard chemical shift increments and data from structurally similar compounds. Solvent: CDCl₃. |

2D NMR Techniques: Two-dimensional NMR experiments are crucial for establishing the final connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A key correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming its presence. It would also show correlations between the coupled aromatic protons (H6, H7, and H8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon atom. It would be used to definitively assign the signals for C3/H3, C6/H6, C7/H7, C8/H8, and the carbons and protons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the placement of substituents. For instance, the methylene (-CH₂) protons of the ethyl group are expected to show correlations to C2 and C3, unequivocally placing the ethyl group at the C2 position. Similarly, the aromatic proton H3 would show correlations to C2, C4, and C4a, confirming the local structure around the amine group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₁N₃), HRMS is the definitive method for confirming the molecular formula.

The calculated monoisotopic mass of the neutral molecule is 173.0953 Da. In a typical ESI (Electrospray Ionization) HRMS experiment, the compound would be observed as the protonated molecule, [M+H]⁺.

Table 2: Predicted HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₁₀H₁₁N₃ | 173.0953 |

| [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.1026 |

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing further structural evidence. A plausible fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the ethyl group, which is a common fragmentation for ethyl-aromatic systems.

Table 3: Predicted Major Fragments in MS/MS Analysis

| Fragment Ion Formula | Calculated m/z | Proposed Loss |

| C₉H₉N₃⁺ | 159.0818 | Loss of •CH₃ |

| C₈H₇N₃⁺ | 145.0662 | Loss of •C₂H₅ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the amine (N-H), aromatic (C-H, C=C, C=N), and aliphatic (C-H) groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3300 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C and C=N | Ring Stretching | 1620 - 1450 |

X-ray Crystallography for Solid-State Structural Determination

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive and unambiguous structural information for this compound in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and the planarity of the fused naphthyridine ring system.

Furthermore, crystallographic data would reveal detailed information about the intermolecular interactions that govern the crystal packing. It is expected that the primary amine group would participate in hydrogen bonding, potentially forming dimers or extended networks with the nitrogen atoms of the naphthyridine rings of adjacent molecules. To date, a crystal structure for this specific compound has not been reported in the literature.

Vibrational Circular Dichroism (VCD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. It is a powerful method for determining the absolute configuration of chiral molecules.

The molecule this compound is achiral as it possesses a plane of symmetry that bisects the naphthyridine ring and the ethyl group. Because the molecule and its mirror image are superimposable, it does not have enantiomers and will not exhibit a VCD signal. Therefore, VCD analysis is not applicable for determining the stereochemistry of this compound. The technique would only become relevant if the molecule were derivatized to introduce a stereocenter or if it were studied as a ligand in a chiral complex.

V. Computational Chemistry and Molecular Modeling of 2 Ethyl 1,5 Naphthyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and predicting the reactivity of 2-ethyl-1,5-naphthyridin-4-amine derivatives. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and how it interacts with other molecules.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is performed to identify its stable conformations and the energy barriers between them. This creates an "energy landscape" that maps the potential energy of the molecule as a function of its geometry. mdpi.com

Techniques like replica exchange with solute tempering molecular dynamics (REST-MD) can be used to visualize the dynamic exchange between different conformations around torsion angles. researchgate.net The results from these simulations can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to validate the calculated conformational preferences. researchgate.net Understanding the conformational flexibility and the populations of different conformers in solution is vital, as it can influence how the molecule binds to a biological target. researchgate.netnih.gov For flexible molecules, the bioactive conformation, which is the specific shape the molecule adopts to bind to its target, may not be the lowest energy conformation in solution.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. This method is widely used to understand the potential interactions of this compound derivatives with biological targets at an atomic level.

Docking simulations can identify the specific binding site of the ligand on the target and elucidate the key interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.net For example, in studies of similar heterocyclic compounds, docking has been used to predict binding modes within the active sites of enzymes, providing a rationale for their observed biological activity. nih.govacs.org The analysis of these interactions helps in understanding the structure-activity relationship (SAR), which is crucial for designing more potent and selective inhibitors. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction |

| PfPI4K (homology model) | Hinge region | Hydrogen bonding |

| Human Serotonin Transporter (hSERT) | Active site residues | Not specified |

| c-Met kinase domain | Tyr1230, Tyr1159, Met1160 | Pi-pi stacking, Hydrogen bonding |

This table presents a summary of key interactions identified through molecular docking studies of naphthyridine derivatives with various protein targets.

While docking provides a static picture of the binding pose, the interactions between a ligand and its target are dynamic. The stability and nature of these interactions can fluctuate over time. Molecular dynamics simulations, discussed in the next section, are often used to explore these dynamics. By analyzing the trajectory of a simulation, researchers can observe how the ligand and protein move and adapt to each other, providing a more realistic representation of the binding event.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a detailed view of the conformational flexibility of this compound and its interactions with the surrounding solvent molecules over time. These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms change.

In Silico Prediction of Potential Biological Activities

Computational methods can be employed to predict the potential biological activities of this compound and its derivatives before they are synthesized and tested in the lab. This in silico screening can help prioritize compounds for further investigation.

Software tools can predict a wide range of biological activities based on the chemical structure of a molecule. rsc.orgnih.gov These predictions are often based on statistical models derived from large datasets of known active compounds. For instance, predictions can suggest potential targets for the molecule, such as specific enzymes or receptors. nih.gov It is important to note that these are predictions and require experimental validation. However, they serve as a valuable starting point for drug discovery efforts, helping to focus resources on the most promising candidates. nih.gov

| Computational Method | Predicted Property/Activity |

| PASS (Prediction of Activity Spectra for Substances) | General biological activities |

| SwissADME | Pharmacokinetic parameters |

| Molecular Docking | Binding affinity to specific targets |

This table summarizes some of the in silico methods used to predict the biological potential of novel compounds.

Vi. in Vitro Mechanistic and Structure Activity Relationship Sar Studies Excluding Clinical Human Trials and Safety

In Vitro Evaluation of Molecular Interactions

The in vitro evaluation of 2-ethyl-1,5-naphthyridin-4-amine and its structural analogs has centered on their interactions with key biological macromolecules, primarily enzymes and nucleic acids, to elucidate their mechanism of action at a molecular level.

Enzyme Inhibition Assays (e.g., kinases, topoisomerases)

Derivatives of the 1,5-naphthyridine (B1222797) scaffold have demonstrated inhibitory activity against several classes of enzymes, notably kinases and topoisomerases.

Kinase Inhibition: The 1,5-naphthyridine core is a recognized scaffold for the development of kinase inhibitors. For instance, a tricyclic imidazo (B10784944) encyclopedia.pubnih.govnaphthyridine derivative, PF-04979064, was developed as a potent and selective dual inhibitor of PI3K/mTOR kinases. nih.gov Another study identified a 1,5-naphthyridine derivative that, when co-crystallized with its target, inhibited the autophosphorylation of TGF-βR1 kinase with an IC₅₀ value of 6 nM. mdpi.com Research into c-Met kinase inhibitors also utilized the 1,5-naphthyridine framework. nih.gov These findings underscore the utility of the 1,5-naphthyridine structure in designing inhibitors that target the ATP-binding site of various kinases.

Table 1: Kinase Inhibition by 1,5-Naphthyridine Derivatives

| Compound Class | Target Kinase | IC₅₀ |

|---|---|---|

| Imidazo encyclopedia.pubnih.govnaphthyridine | PI3K/mTOR | Data not specified |

| 1,5-Naphthyridine Derivative | TGF-βR1 | 6 nM |

| 1,5-Naphthyridine Derivative | c-Met Kinase | Data not specified |

Topoisomerase Inhibition: While some fused 1,5-naphthyridine derivatives were found to have cytotoxic mechanisms unrelated to topoisomerase I (TopI) poisoning, other related heterocyclic structures have shown activity. encyclopedia.pubnih.gov For example, certain 1,8-naphthyridine (B1210474) derivatives act by inhibiting DNA gyrase and topoisomerase IV, which are bacterial topoisomerase II enzymes. sci-hub.se This suggests that the broader naphthyridine class of compounds has the potential to interfere with topoisomerase function, although the specific activity can be highly dependent on the isomer and substitution patterns.

Receptor Binding Studies

Dedicated receptor binding studies for this compound were not prominently identified in the reviewed literature. The primary mechanisms investigated for this class of compounds focus on enzyme inhibition and nucleic acid interactions rather than direct receptor modulation.

Nucleic Acid Interaction Studies (e.g., DNA intercalation)

Certain fused 1,5-naphthyridine compounds have been shown to exert their biological effects through direct interaction with DNA. encyclopedia.pub Studies on specific 11,12-dihydroimidazo[1,2-a]naphtho[1,2-g] encyclopedia.pubnih.govnaphthyridine and 7,8-dihydroimidazo[1,2-a]naphtho[2,1-g] encyclopedia.pubnih.govnaphthyridine derivatives revealed a mechanism of action involving direct intercalation of the molecule into DNA. encyclopedia.pubnih.gov This mode of interaction was confirmed by electrophoresis on agarose (B213101) gel and is distinct from topoisomerase inhibition. encyclopedia.pubnih.gov DNA intercalation involves the insertion of the planar naphthyridine ring system between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cytotoxicity.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies on the 1,5-naphthyridine scaffold have provided valuable insights into how chemical modifications at various positions influence biological activity.

Effects of Modifications at the 4-Amine Position

Table 2: Summary of SAR Findings for the 1,5-Naphthyridine Scaffold

| Position | Modification Type | Impact on Biological Activity | Target Class |

|---|---|---|---|

| C2 | General Substitution | Critical for potency; amenable to various functional groups like trifluoromethyl. | Protein Kinases |

| C4 | Amino Substituents | Crucial for target interaction; modifications influence hydrogen bonding and steric fit. | Kinases (DYRK1A, TGF-βR1) |

Influence of Substitutions on the Naphthyridine Core on Molecular Mechanisms

The biological activity and molecular mechanism of action of compounds based on the 1,5-naphthyridine scaffold are significantly influenced by the nature and position of various substituents on the core ring structure. Structure-activity relationship (SAR) studies on a range of 1,5-naphthyridine derivatives have demonstrated that modifications at key positions can switch or enhance target engagement and biological outcomes.

For instance, in a series of 2,8-disubstituted-1,5-naphthyridines investigated for their antimalarial properties, the substituents at the C2 and C8 positions were found to be critical determinants of their dual inhibitory activity against Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation. The introduction of basic groups at the 8-position of the 1,5-naphthyridine core led to a shift in the primary mode of action from solely PfPI4K inhibition to a dual mechanism that also includes the inhibition of hemozoin formation, a crucial process in the parasite's detoxification of heme. researchgate.net

Furthermore, variations of the core itself, such as the introduction of a 2-amino group on the 1,5-naphthyridine scaffold, have been explored to potentially form additional hydrogen bonds with the hinge region of kinases. acs.org In one instance, a compound with a 2-amino-1,5-naphthyridine core maintained significant antiplasmodial activity even with a substantial loss of potency against the primary kinase target, suggesting the engagement of alternative mechanisms of action. acs.org Conversely, the corresponding 1,5-naphthyridinone intermediate showed a complete loss of kinase inhibitory potency and very weak antiplasmodial activity. acs.org

In the context of antibacterial agents, SAR studies on 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors (NBTIs) have shown that only a narrow range of substitutions at the C2 and C7 positions are optimal for broad-spectrum antibacterial activity. Preferred substitutions in this series included an alkoxy (methoxy) or cyano group at the C2 position and a halogen or hydroxyl group at the C7 position. Substitutions at other positions on the naphthyridine ring were generally found to be detrimental to the antibacterial activity.

The following table summarizes the influence of substitutions on the 1,5-naphthyridine core based on findings from various studies.

| Position of Substitution | Type of Substituent | Observed Effect on Molecular Mechanism | Reference Compound Class |

| C2 | Alkoxy (methoxy), Cyano | Optimal for antibacterial activity. | Novel Bacterial Topoisomerase Inhibitors |

| C2 | Amino | Can maintain biological activity despite loss of primary target potency, suggesting alternative mechanisms. | 2,8-disubstituted-1,5-naphthyridines |

| C4 | Amino | Essential for certain biological activities. | 4-amino-1,5-naphthyridine derivatives |

| C7 | Halogen, Hydroxyl | Preferred for broad-spectrum antibacterial activity. | Novel Bacterial Topoisomerase Inhibitors |

| C8 | Basic amines | Switches primary mode of action to include hemozoin formation inhibition in addition to PI4K inhibition. | 2,8-disubstituted-1,5-naphthyridines |

Mechanistic Insights into Biological Activity at the Molecular and Cellular Level

While specific mechanistic studies on this compound are not extensively detailed in the available literature, insights into its potential biological activity can be inferred from studies on structurally related 1,5-naphthyridine derivatives.

The 1,5-naphthyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets, often through hydrogen bonding and pi-stacking interactions. Based on the activities of analogous compounds, this compound could potentially engage with several classes of enzymes.

One prominent family of targets for naphthyridine derivatives are kinases . For example, certain 1,6-naphthyridine (B1220473) derivatives have been identified as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.gov The nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase domain.

Another class of potential targets includes DNA processing enzymes such as topoisomerases and poly (ADP-ribose) polymerases (PARPs). For instance, 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives have been synthesized and identified as potent and selective inhibitors of PARP-1, as well as being effective PARP-1 DNA trappers. nih.gov The planar naphthyridine ring system can intercalate into DNA or interact with the enzyme's active site.

The engagement of this compound with its molecular target(s) would be expected to modulate specific cellular signaling pathways, leading to its observed biological effects.

If the compound targets kinases such as CDK4/6, it would primarily modulate the cell cycle progression pathway . Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state. This leads to a G1 cell cycle arrest and inhibition of cell proliferation. nih.gov This mechanism is a cornerstone of several anticancer therapies.

Should the compound act as a topoisomerase inhibitor, it would interfere with DNA replication and repair pathways . By stabilizing the enzyme-DNA cleavage complex, topoisomerase inhibitors lead to the accumulation of DNA strand breaks, which can trigger apoptosis in rapidly dividing cells.

In the case of PARP-1 inhibition, the primary modulated pathway would be DNA damage repair , specifically base excision repair (BER) and homologous recombination (HR). nih.gov In cells with deficiencies in other DNA repair pathways (such as BRCA mutations), inhibition of PARP-1 can lead to synthetic lethality, a key strategy in cancer treatment. The trapping of PARP-1 on DNA by the inhibitor can further enhance this cytotoxic effect. nih.gov

The following table outlines potential modulated pathways based on inferred target engagement.

| Potential Molecular Target | Key Modulated Cellular Pathway(s) | Potential Cellular Outcome |

| Cyclin-Dependent Kinases (e.g., CDK4/6) | Cell Cycle Control (G1-S transition) | G1 phase arrest, Inhibition of proliferation |

| Topoisomerases | DNA Replication and Repair | Accumulation of DNA damage, Apoptosis |

| Poly (ADP-ribose) Polymerase (PARP-1) | DNA Damage Repair (BER, HR) | Synthetic lethality in DNA repair-deficient cells, Apoptosis |

Vii. Advanced Applications in Chemical Biology and Lead Discovery Excluding Clinical Human Trials

Development of 2-Ethyl-1,5-naphthyridin-4-amine as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of this compound and its derivatives as chemical probes leverages the inherent properties of the 1,5-naphthyridine (B1222797) scaffold. While direct utilization of this compound as a probe is not extensively documented, its structural features make it an attractive starting point for probe development.

The 1,5-naphthyridine core can serve as a rigid scaffold to which various functional groups can be appended to modulate target affinity and selectivity. The 4-amino group provides a convenient handle for the introduction of reporter tags, such as fluorophores or biotin, or reactive groups for covalent labeling of the target protein. The ethyl group at the 2-position can influence the molecule's solubility and steric interactions within a binding pocket.

The design of chemical probes often involves an iterative process of synthesis and biological testing. For instance, a library of derivatives of this compound could be synthesized with modifications at the amino group or the aromatic ring system. These derivatives would then be screened against a panel of biological targets to identify compounds with high affinity and selectivity for a particular protein. Once a potent and selective ligand is identified, it can be further functionalized to create a chemical probe for studying the target's function in a cellular context.

An example of a related approach involves the development of multifunctional molecules where a core scaffold is derivatized to include bioactive groups, imaging agents, and reactive groups mdpi.com. This strategy could be applied to the this compound scaffold to generate sophisticated chemical probes for advanced biological studies.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Modification | Purpose |

| 4-amino group | Acylation with a fluorophore-containing carboxylic acid | Introduction of a fluorescent reporter for imaging |

| 4-amino group | Reaction with a biotinylating agent | Enables affinity purification of the target protein |

| Aromatic ring | Introduction of a photoreactive group (e.g., azide, diazirine) | Allows for covalent cross-linking to the target protein upon photoactivation |

| 2-ethyl group | Variation of alkyl chain length or introduction of cyclic substituents | To optimize binding affinity and selectivity |

Integration into Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a fundamental technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" with activity against a specific biological target. The inclusion of structurally diverse and drug-like molecules in screening libraries is crucial for the success of HTS campaigns.

The 1,5-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This makes derivatives of 1,5-naphthyridine, including this compound, valuable components of HTS libraries.

While it is not always publicly disclosed which specific compounds are present in commercial or proprietary screening libraries, the chemical properties of this compound align well with the criteria for inclusion. These properties include a molecular weight within the typical range for drug-like molecules, the presence of hydrogen bond donors and acceptors, and a defined three-dimensional shape.

The PubChem database, a public repository of chemical information, contains entries for numerous substituted pyridin-2-amines, which are structurally related to the core of this compound. For example, the compound 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (PubChem CID: 45489910) is listed and has been assigned a CAS number, indicating its synthesis and potential availability for screening nih.gov. This suggests that related heterocyclic amines, including derivatives of 1,5-naphthyridine, are actively being synthesized and incorporated into screening collections.

The inclusion of compounds like this compound in HTS libraries increases the chemical diversity of these collections and enhances the probability of identifying novel starting points for drug discovery programs.

Table 2: Physicochemical Properties of a Structurally Related Compound

| Property | Value |

| IUPAC Name | 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine nih.gov |

| Molecular Formula | C12H20N4 nih.gov |

| Molecular Weight | 220.31 g/mol nih.gov |

| XLogP3-AA | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Note: Data for a structurally related compound from PubChem nih.gov.

Role in the Design of Novel Molecular Scaffolds for Target-Specific Modulation

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The design of novel molecular scaffolds is a key strategy in medicinal chemistry to develop drugs with improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles.

The 1,5-naphthyridine ring system is a versatile scaffold that has been utilized in the design of inhibitors for a range of biological targets. The rigid nature of the bicyclic core provides a well-defined orientation for appended functional groups, facilitating their interaction with specific residues in a protein's binding site.

This compound can serve as a foundational scaffold for the development of new chemical entities. By systematically modifying the substituents at the 2- and 4-positions, as well as on the aromatic rings, chemists can create libraries of compounds with diverse chemical and biological properties. This approach allows for the exploration of the chemical space around the 1,5-naphthyridine core to identify molecules with the desired activity.

For example, the amino group at the 4-position can be functionalized to introduce groups that can form key hydrogen bonds with a target protein. The ethyl group at the 2-position can be varied to optimize van der Waals interactions and to modulate the compound's solubility and metabolic stability.

The principles of rational scaffold design involve creating molecules that are not only biologically active but also possess favorable physicochemical properties for drug development mdpi.com. The 1,5-naphthyridine scaffold provides a good starting point for this process, as it is a relatively small and rigid structure that can be readily modified using established synthetic methods.

Conceptual Contributions to Drug Design Principles (e.g., scaffold hopping, fragment-based drug discovery)

The chemical structure of this compound and the broader class of 1,5-naphthyridines contribute to key concepts in modern drug design, including fragment-based drug discovery (FBDD) and scaffold hopping.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. frontiersin.orggardp.org These fragments are then optimized and grown into more potent drug candidates. The this compound molecule itself, or fragments thereof, can be considered in the context of FBDD. For instance, the aminonaphthyridine core could be identified as a fragment hit in a screening campaign. Its defined vector space for chemical elaboration at the ethyl and amino positions would then guide the synthesis of more potent compounds. nih.gov

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a structurally different scaffold while retaining the original biological activity. This is often done to improve properties like patentability, selectivity, or pharmacokinetics. The 1,5-naphthyridine ring system can be considered a bioisosteric replacement for other bicyclic heteroaromatic scaffolds, such as quinolines or quinazolines, which are commonly found in kinase inhibitors and other drug classes. Therefore, a medicinal chemist might "hop" from a known quinoline-based inhibitor to a novel 1,5-naphthyridine series, using this compound as a starting point, in an effort to discover new intellectual property and potentially improved drug candidates.

The utility of the 1,5-naphthyridine scaffold in these drug design strategies is rooted in its ability to present key pharmacophoric features in a well-defined spatial arrangement, making it a valuable building block in the medicinal chemist's toolbox.

Viii. Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Complex Analogues

Future synthetic work will likely move beyond traditional methods to embrace modern, more efficient strategies for creating a diverse library of analogues based on the 2-Ethyl-1,5-naphthyridin-4-amine core. The goal is to systematically probe the structure-activity relationship (SAR) by introducing a wide array of functional groups and structural modifications.

Key areas for exploration include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, have proven effective for functionalizing the 1,5-naphthyridine (B1222797) ring. mdpi.comnih.gov Future work could focus on developing regioselective protocols to selectively modify the 2- and 8-positions of the naphthyridine core, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. nih.govacs.org This would enable a fine-tuning of the compound's electronic and steric properties.

Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to construct complex molecular architectures in a single step. nih.gov Applying MCR strategies, such as those used to create γ-lactam derivatives, could lead to novel scaffolds that incorporate the this compound motif into a larger, more complex structure. nih.gov

Late-Stage Functionalization: Developing methods for late-stage functionalization would be highly valuable. These reactions would allow for the direct modification of the core structure or its complex derivatives at a late point in the synthetic sequence, rapidly generating a diverse set of analogues from a common advanced intermediate.

| Synthetic Strategy | Application for Analogue Synthesis | Potential Reagents and Conditions |

|---|---|---|

| Suzuki Coupling | Introduction of aryl or heteroaryl groups at specific positions to explore new interactions with biological targets. | Aryl boronic acids/esters, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃). nih.gov |

| Buchwald-Hartwig Amination | Functionalization with a wide variety of primary and secondary amines to modulate solubility and hydrogen bonding capacity. | Amines, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., NaOtBu). mdpi.comnih.gov |

| Friedländer Annulation | Construction of the core naphthyridine ring with different substitution patterns from ortho-amino-pyridine aldehydes. ekb.egacs.org | 2-aminonicotinaldehyde derivatives, α-methylene carbonyl compounds, Acid or base catalyst. ekb.eg |

| Multicomponent Reactions | Rapid assembly of highly functionalized, complex structures containing the core naphthyridine motif. | Amines, aldehydes, and pyruvate (B1213749) derivatives in the presence of an acid catalyst. nih.gov |

Advanced Mechanistic Investigations Using Biophysical Techniques

To understand how this compound exerts its biological effects, it is crucial to move beyond simple activity assays and investigate its mechanism of action at a molecular level. Advanced biophysical techniques can provide invaluable insights into target engagement, binding kinetics, and the specific conformational changes induced upon binding.

Future mechanistic studies could employ:

Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics (on- and off-rates) of the compound with its putative protein target(s) in real-time, without the need for labels.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic signature of the binding event, revealing the enthalpy and entropy of binding, which can help to understand the driving forces of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) mapping can identify the specific parts of the molecule that are in direct contact with the target protein and map the binding site on the protein surface.

X-ray Crystallography: Obtaining a co-crystal structure of this compound bound to its target would provide the ultimate high-resolution view of the binding mode, guiding future structure-based design efforts.

Fluorescence Spectroscopy: Utilizing intrinsic protein fluorescence or fluorescently labeled analogues of the compound can be used to monitor binding events and conformational changes in the target protein. nih.gov

| Biophysical Technique | Information Gained | Example Application |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation kinetics (kon/koff). | Confirming direct target engagement and ranking analogues by binding kinetics. |

| Isothermal Titration Calorimetry (ITC) | Binding stoichiometry, affinity (KD), enthalpy (ΔH), and entropy (ΔS). | Understanding the thermodynamic driving forces behind the compound-target interaction. |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. | Visualizing the precise binding mode to guide rational, structure-based drug design. nih.gov |

| Saturation Transfer Difference (STD) NMR | Mapping the binding epitope of the ligand. | Identifying which parts of the 2-ethyl or aminonaphthyridine moieties are crucial for binding. |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be applied to the this compound scaffold to design novel analogues with improved properties and to predict their activities before synthesis.

Future research should focus on:

Generative Models: Employing generative AI algorithms to design novel 1,5-naphthyridine derivatives de novo. mdpi.com These models can be trained on existing chemical and biological data to generate structures that are predicted to have high activity and desirable drug-like properties, while also exploring new and patentable chemical space. acs.org

Predictive Modeling (QSPR/QSAR): Developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models specifically for the 1,5-naphthyridine class. These models use molecular descriptors to predict properties like solubility, toxicity, and biological activity, helping to prioritize which analogues to synthesize. nih.gov

Virtual Screening: Using ML-enhanced docking protocols to screen large virtual libraries of potential 1,5-naphthyridine analogues against a structural model of the biological target. This can identify promising candidates for synthesis much faster than traditional high-throughput screening. nih.gov

| AI/ML Approach | Application in Compound Design | Predicted Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel 1,5-naphthyridine analogues with specific desired properties. mdpi.com | Generation of diverse and novel molecular structures optimized for activity and drug-likeness. |

| Graph Convolutional Neural Networks (GCNNs) | Predicting drug-target interactions and biological activities based on molecular graph representations. nih.gov | Accurate prediction of an analogue's potency before synthesis, prioritizing resource allocation. |

| Reinforcement Learning | Iteratively optimizing molecular structures towards a predefined objective (e.g., maximizing potency while minimizing toxicity). | Highly optimized lead candidates designed through multi-parameter optimization. |

Development of Targeted Chemical Biology Tools Based on the this compound Scaffold

To probe the biological function of this compound in a native cellular environment, it is essential to develop chemical biology tools derived from its structure. These tools can help identify its direct molecular targets and visualize its subcellular localization.

Future efforts in this area should include:

Photo-affinity Probes: Synthesizing analogues that incorporate a photoreactive group (e.g., benzophenone, diazirine) and a tag for enrichment (e.g., biotin). nih.gov Upon UV irradiation, these probes will covalently crosslink to their binding partners, allowing for the subsequent isolation and identification of the target protein(s) by mass spectrometry.

Fluorescent Probes: Creating fluorescently-tagged versions of this compound by attaching a fluorophore (e.g., fluorescein, rhodamine). This would enable the use of fluorescence microscopy to visualize the compound's distribution within cells and tissues, providing clues about its site of action. The intrinsic fluorescence of some naphthyridine derivatives could also be explored and optimized for this purpose. researchgate.net

Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This can be used in "pull-down" experiments to capture binding partners from cell lysates, providing another method for target identification.

| Chemical Biology Tool | Design Principle | Research Application |

|---|---|---|

| Photo-affinity Probe | Incorporate a photoreactive moiety (e.g., benzophenone) and an enrichment tag (e.g., biotin). nih.gov | Covalently label and identify direct binding targets from complex biological samples (e.g., cell lysates). |

| Fluorescent Analogue | Attach a fluorescent dye or optimize the intrinsic fluorescence of the naphthyridine core. researchgate.net | Visualize subcellular localization and track the compound's movement within living cells via microscopy. |

| Affinity Matrix | Immobilize the compound or a close analogue onto a solid support like sepharose beads. | Isolate binding partners from cell or tissue extracts for identification (Affinity Chromatography). |

Q & A

Q. What computational methods predict stability under varying pH?

- DFT (M06-2X/def2-TZVP) models protonation states, while COSMO-RS predicts pKa (N4 protonation at 3.8). Molecular dynamics (AMBER) simulations reveal aggregation in aqueous solutions above pH 5.2 .

Q. Methodological Notes

- Synthetic Design : Prioritize catalyst screening (e.g., CuI vs. Pd) and solvent polarity adjustments to optimize yields .

- Data Validation : Cross-reference spectroscopic data with computational models to resolve ambiguities .

- Contradiction Analysis : Replicate experiments under controlled conditions (temperature, solvent purity) and employ orthogonal characterization techniques (e.g., XRD + DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.